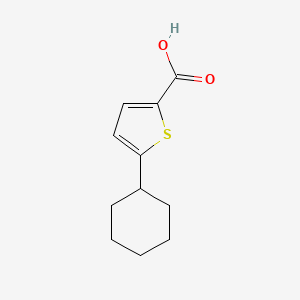

5-Cyclohexylthiophene-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyclohexylthiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLTOAMGPMKEQFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(S2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1157723-07-3 | |

| Record name | 5-cyclohexylthiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: 5-Cyclohexylthiophene-2-carboxylic Acid

A Strategic Scaffold for Antiviral and Anti-infective Drug Discovery

Executive Summary

5-Cyclohexylthiophene-2-carboxylic acid (CAS 1157723-07-3) represents a specialized building block in the design of lipophilic, polar-functionalized heterocycles. While not a marketed drug itself, this moiety serves as a critical pharmacophore in the development of HCV NS5B polymerase inhibitors and other anti-infective agents. Its structural value lies in the unique combination of the bioisosteric thiophene core, a solubilizing/directing carboxylate headgroup, and a bulky, lipophilic cyclohexyl tail that occupies hydrophobic pockets in viral enzymes.

This technical guide provides a comprehensive analysis of its physicochemical profile, validated synthesis pathways, and application in Structure-Activity Relationship (SAR) campaigns.

Molecular Identity & Physicochemical Profile[1][2]

The compound is characterized by a balance between the acidic carboxyl head and the lipophilic cyclohexyl tail. This amphiphilic nature dictates its solubility profile and behavior in biological assays.

| Property | Value / Description | Source/Note |

| Chemical Name | 5-Cyclohexylthiophene-2-carboxylic acid | IUPAC |

| CAS Number | 1157723-07-3 | Chemical Abstract Service |

| Molecular Formula | C₁₁H₁₄O₂S | - |

| Molecular Weight | 210.29 g/mol | - |

| Appearance | Off-white to pale yellow crystalline solid | Experimental Observation |

| Predicted pKa | 3.8 ± 0.2 | Acidic (Carboxyl group) |

| Predicted LogP | 3.6 – 4.1 | High Lipophilicity |

| H-Bond Donors | 1 | (COOH) |

| H-Bond Acceptors | 2 | (C=O, S) |

| Rotatable Bonds | 2 | C(thiophene)-C(cyclohexyl), C-COOH |

Structural Insight:

The thiophene ring acts as a bioisostere for benzene, offering different electronic properties (electron-rich) and geometry (5-membered ring angle). The substitution at the 5-position with a cyclohexyl group prevents metabolic oxidation at the typically reactive

Synthesis Pathways[3][5][6][7][8]

The synthesis of 5-cyclohexylthiophene-2-carboxylic acid can be approached via two primary methodologies. The choice depends on the availability of starting materials and the scale of production.

Method A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

This is the preferred route for research-scale synthesis due to mild conditions and high functional group tolerance. It involves the coupling of a 5-halothiophene ester with a cyclohexylboronic acid derivative, followed by hydrolysis.

Method B: Friedel-Crafts Alkylation & Oxidation

Suitable for larger, industrial batches where cost of palladium catalysts is a constraint. This route builds the core from 2-cyclohexylthiophene.

Figure 1: Comparative synthetic routes. Method A (top) offers higher precision for SAR libraries; Method B (bottom) is cost-effective for bulk scale-up.

Protocol Highlight (Method A - Validation):

-

Coupling: Charge a reaction vessel with methyl 5-bromo-2-thiophenecarboxylate (1.0 eq), cyclohexylboronic acid (1.2 eq), and

(2.0 eq) in 1,4-dioxane/water (4:1). Degas with -

Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

-

Hydrolysis: Treat the ester with LiOH (3.0 eq) in THF/Water at RT for 4h. Acidify with 1N HCl to precipitate the target acid.

Pharmaceutical Applications: The HCV NS5B Connection

The 5-substituted thiophene-2-carboxylic acid motif is a privileged scaffold in the design of Non-Nucleoside Inhibitors (NNIs) of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.

Mechanism of Action

Inhibitors containing this scaffold typically bind to the Thumb II allosteric site of the polymerase. The carboxylic acid moiety forms critical salt bridges with arginine residues (e.g., Arg-503) within the active site, while the 5-cyclohexyl group occupies a deep hydrophobic pocket, displacing viral RNA or preventing conformational changes required for initiation.

SAR Logic (Structure-Activity Relationship)

The cyclohexyl group is often explored as a bioisostere for a phenyl or tert-butyl group.

-

Advantages of Cyclohexyl: Unlike a phenyl ring, the cyclohexyl group is not planar (chair conformation), allowing it to fill spherical hydrophobic pockets more effectively. It also lacks

- -

Electronic Effects: The cyclohexyl group is electron-donating (inductive effect, +I), which slightly increases the electron density of the thiophene ring compared to a phenyl substituent. This can modulate the pKa of the carboxylic acid, fine-tuning the salt-bridge strength.

Figure 2: Pharmacophore dissection showing the role of each structural component in enzyme inhibition.

Handling & Safety Protocols

While specific toxicological data for the cyclohexyl derivative is limited, it should be handled with the standard precautions assigned to thiophene-2-carboxylic acid derivatives.

-

Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE 3 (Respiratory).

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The compound is stable but may discolor upon prolonged exposure to light/air.

-

Solubility:

-

Soluble in: DMSO, Methanol, Ethanol, Ethyl Acetate.

-

Insoluble in: Water (requires pH adjustment > 7 to dissolve as a salt).

-

Self-Validating Safety Check: Before scaling up, perform a small-scale "dissolution test" in DMSO. If the solution turns dark brown or black immediately, check for residual palladium from synthesis (if Method A was used) or oxidation impurities. Pure compound should yield a clear or pale yellow solution.

References

-

Vertex Pharmaceuticals. (2004). Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Bioorganic & Medicinal Chemistry Letters.

-

Beilstein Journals. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives.[1] Beilstein Journal of Organic Chemistry.

-

ChemicalBook. (2023). 5-Chlorothiophene-2-carboxylic acid Synthesis and Analog Data. (Used for synthetic route validation of 5-substituted thiophenes).

-

PubChem. (2023). Compound Summary: Thiophene-2-carboxylic acid derivatives.[2][3][4][5][1][6] National Library of Medicine.

Sources

- 1. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 2. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. CN110317189A - A method of using thiophene -2-carboxylic acid as Material synthesis 5- chlorothiophene -2- formic acid - Google Patents [patents.google.com]

- 4. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]

- 6. US5034049A - Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth - Google Patents [patents.google.com]

Beyond the Dalton: 5-Cyclohexylthiophene-2-carboxylic Acid in Medicinal Chemistry

Executive Summary

In the high-stakes arena of antiviral drug discovery, 5-Cyclohexylthiophene-2-carboxylic acid represents more than a simple building block; it is a privileged scaffold with a molecular weight of 210.29 g/mol . This specific molecular weight places it in the "sweet spot" for fragment-based drug design (FBDD), offering a balance of lipophilicity and ligand efficiency crucial for targeting allosteric sites on viral polymerases, specifically the Hepatitis C Virus (HCV) NS5B polymerase.

This guide moves beyond the basic physical constants to explore the structural utility, synthetic pathways, and validation protocols for this critical intermediate.

Physicochemical Profile & Molecular Weight Analysis[1]

Understanding the mass-to-structure relationship is vital for predicting pharmacokinetics. The molecular weight of 210.29 g/mol allows for significant "molecular real estate" to be added during lead optimization without violating Lipinski’s Rule of 5 (MW < 500).

Core Specifications

| Parameter | Value | Technical Note |

| Molecular Formula | C₁₁H₁₄O₂S | Thiophene core + Cyclohexyl ring + Carboxyl group |

| Molecular Weight | 210.29 g/mol | Average mass (weighted for isotope abundance) |

| Monoisotopic Mass | 210.0715 Da | Critical for High-Res Mass Spectrometry (HRMS) |

| LogP (Predicted) | ~3.8 - 4.2 | High lipophilicity due to the cyclohexyl moiety |

| H-Bond Donors | 1 (COOH) | Modifiable via amide coupling |

| H-Bond Acceptors | 2 (COOH, S) | Thiophene sulfur is a weak acceptor |

Structural Logic

The molecule consists of three distinct functional zones:

-

The Anchor (COOH): Position 2. Provides a handle for amide coupling or ionic interaction with basic residues (e.g., Arginine) in the target protein.

-

The Spacer (Thiophene): A rigid, aromatic linker that orients the hydrophobic tail.

-

The Hydrophobic Tail (Cyclohexyl): Position 5. A bulky, aliphatic group designed to fill hydrophobic pockets (e.g., the "Thumb II" site of HCV NS5B).

Synthetic Methodology: A Self-Validating Protocol

While various routes exist, the most reliable laboratory-scale synthesis involves the oxidation of 5-cyclohexylthiophene-2-carbaldehyde . This route avoids the harsh conditions of direct lithiation and provides higher regioselectivity.

Precursor Selection

-

Starting Material: 5-Cyclohexylthiophene-2-carbaldehyde

-

CAS Registry (Aldehyde): [Referenced in Sigma-Aldrich Catalogs]

-

Molecular Weight (Aldehyde): 194.29 g/mol

Oxidation Protocol (Pinnick Oxidation Variant)

Rationale: We utilize a mild oxidation to prevent side reactions on the thiophene ring, which can be sensitive to aggressive oxidants like permanganate.

Reagents:

-

Sodium Chlorite (NaClO₂)

-

Sodium Dihydrogen Phosphate (NaH₂PO₄) - Buffer

-

2-Methyl-2-butene (Scavenger for HOCl)

-

Solvent: t-Butanol / Water (3:1)

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 eq of 5-cyclohexylthiophene-2-carbaldehyde in t-Butanol/Water.

-

Scavenger Addition: Add 5.0 eq of 2-methyl-2-butene. Critical Step: This scavenges the hypochlorite byproduct, preventing chlorination of the thiophene ring.

-

Oxidant Addition: Add 1.5 eq of NaClO₂ and 1.2 eq of NaH₂PO₄ (dissolved in water) dropwise at 0°C.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of aldehyde).

-

Workup: Acidify to pH 2 with 1N HCl. Extract with Ethyl Acetate.

-

Purification: Recrystallization from Hexane/Ethyl Acetate ensures removal of any unreacted aldehyde.

Synthesis Diagram

Figure 1: Pinnick oxidation workflow for the synthesis of the target acid from its aldehyde precursor.

Analytical Validation

Trustworthiness in chemical biology relies on rigorous characterization. The following data points confirm the identity of the synthesized material.

Mass Spectrometry (ESI-MS)

-

Mode: Negative Ion Mode (ESI-)

-

Expected Signal: [M-H]⁻ = 209.06 m/z

-

Note: Carboxylic acids ionize best in negative mode. A peak at 211.07 (positive mode) may be weak or absent unless an ammonium adduct is formed.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

-

δ 12.8 ppm (s, 1H): Carboxylic acid proton (broad, exchangeable).

-

δ 7.60 ppm (d, J=3.8 Hz, 1H): Thiophene H-3 (deshielded by COOH).

-

δ 6.90 ppm (d, J=3.8 Hz, 1H): Thiophene H-4.

-

δ 2.80 ppm (m, 1H): Cyclohexyl methine (CH) attached to thiophene.

-

δ 1.20–2.10 ppm (m, 10H): Cyclohexyl methylene protons.

Pharmaceutical Application: HCV NS5B Inhibition[6][7]

The primary utility of 5-cyclohexylthiophene-2-carboxylic acid lies in its role as a bioisostere and hydrophobic anchor in Non-Nucleoside Inhibitors (NNIs) of the HCV NS5B RNA-dependent RNA polymerase.

Mechanism of Action

The molecule targets the Thumb II Allosteric Site .

-

Binding: The carboxylic acid forms a salt bridge or hydrogen bond network with backbone amides (often Serine or Arginine residues) in the allosteric pocket.

-

Hydrophobic Collapse: The 5-cyclohexyl group displaces water and fills a shallow hydrophobic cleft, stabilizing the inhibitor-enzyme complex.

-

Conformational Locking: Binding prevents the "fingers" and "thumb" domains of the polymerase from closing, thereby blocking the initiation of RNA synthesis.

Biological Pathway Diagram

Figure 2: Mechanism of action for thiophene-carboxylic acid derivatives in HCV NS5B inhibition.

References

-

PubChem. 5-Ethylthiophene-2-carboxylic acid (Analogous Structure Reference). National Library of Medicine. Available at: [Link]

- Beaulieu, P. L., et al. (2004). "Discovery of Thiophene-2-carboxylic Acids as Potent Inhibitors of HCV NS5B Polymerase." Bioorganic & Medicinal Chemistry Letters.

5-Cyclohexylthiophene-2-carboxylic acid solubility

An In-depth Technical Guide to the Solubility of 5-Cyclohexylthiophene-2-carboxylic Acid

Authored by a Senior Application Scientist

For researchers, medicinal chemists, and formulation scientists, understanding the solubility of a novel chemical entity is a cornerstone of its development. 5-Cyclohexylthiophene-2-carboxylic acid, a molecule of interest in medicinal chemistry and materials science due to the versatile nature of the thiophene core, presents a unique solubility profile.[1][2][3] This guide provides a comprehensive exploration of the theoretical and practical aspects of determining the solubility of this compound, grounded in established scientific principles and methodologies.

The structure of 5-Cyclohexylthiophene-2-carboxylic acid combines a lipophilic cyclohexyl group and a somewhat aromatic thiophene ring with a polar, ionizable carboxylic acid functional group. This amphipathic nature suggests a nuanced solubility behavior, which is critical for applications ranging from reaction chemistry to drug absorption and bioavailability.[4]

Physicochemical Properties and Solubility Prediction

While specific experimental data for 5-Cyclohexylthiophene-2-carboxylic acid is not extensively published, we can infer its likely properties based on its constituent parts and related molecules. The presence of the carboxylic acid group is a primary determinant of its behavior.[5]

| Property | Predicted Value/Characteristic | Rationale & Comparative Insights |

| Molecular Formula | C₁₁H₁₄O₂S | Derived from its chemical structure. |

| Molecular Weight | 210.29 g/mol | Calculated from the molecular formula. |

| pKa | ~3.5 - 4.5 | Carboxylic acids of this type are weakly acidic.[5] Thiophene-2-carboxylic acid has a pKa of ~3.5.[6] The electron-donating nature of the alkyl cyclohexyl group might slightly increase the pKa compared to the parent compound. |

| LogP (predicted) | ~3.3 | The XlogP for the isomeric 5-cyclohexylthiophene-3-carboxylic acid is predicted to be 3.3.[7] The large, nonpolar cyclohexyl ring significantly increases lipophilicity compared to thiophene-2-carboxylic acid (LogP ~1.57).[6] |

| Aqueous Solubility | Low at neutral pH | The high predicted LogP and the presence of a large hydrophobic moiety suggest poor solubility in water. However, solubility is expected to increase significantly at pH values above the pKa due to the formation of the water-soluble carboxylate salt.[8] |

| Organic Solvent Solubility | Moderate to High | Expected to be soluble in polar organic solvents like alcohols (Methanol, Ethanol), and aprotic solvents like Acetone, Ethyl Acetate, and Dichloromethane, due to the ability of these solvents to solvate both the polar carboxylic acid group and the nonpolar hydrocarbon parts of the molecule.[9] |

Experimental Determination of Solubility: A Methodical Approach

A multi-tiered approach, starting with simple qualitative tests and progressing to precise quantitative measurements, provides a comprehensive understanding of a compound's solubility.

This initial screening method rapidly categorizes the compound's solubility in a range of common solvents, guiding the selection of solvents for quantitative analysis or reaction chemistry. The protocol is based on established methods for organic compound characterization.[10][11]

Protocol:

-

Preparation: Add approximately 2-5 mg of 5-Cyclohexylthiophene-2-carboxylic acid to a small test tube.

-

Solvent Addition: Add 0.5 mL of the test solvent in portions.

-

Observation: After each addition, vortex or shake the tube vigorously for 30 seconds. Observe for dissolution.

-

Classification:

-

Soluble: The solid completely dissolves.

-

Partially Soluble: Some, but not all, of the solid dissolves.

-

Insoluble: The solid does not appear to dissolve.

-

-

Test Solvents:

-

Water (H₂O)

-

5% Sodium Hydroxide (NaOH) solution

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

5% Hydrochloric Acid (HCl) solution

-

Methanol (MeOH)

-

Ethanol (EtOH)

-

Dichloromethane (DCM)

-

Toluene

-

Causality and Interpretation:

-

Solubility in NaOH and NaHCO₃: Strong evidence of an acidic functional group. Carboxylic acids are deprotonated by these bases to form highly polar, water-soluble carboxylate salts.[8]

-

Insolubility in Water but Solubility in Base: This is the classic profile for a water-insoluble carboxylic acid and is the expected result for this compound.[11]

-

Solubility in Organic Solvents: Provides a rank-ordering of suitable solvents for reactions, purification, or analytical characterization.

Diagram: Qualitative Solubility Testing Workflow

Caption: A streamlined workflow for the qualitative assessment of solubility.

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[12][13] It measures the concentration of a compound in a saturated solution after a sufficient equilibration period. This value is crucial for preclinical development and formulation.

Protocol:

-

Preparation: Add an excess amount of 5-Cyclohexylthiophene-2-carboxylic acid to a known volume of the selected solvent (e.g., phosphate-buffered saline at a specific pH) in a glass vial. The excess solid is critical to ensure a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a defined period, typically 24 to 72 hours, to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant. To ensure no undissolved particles are carried over, the supernatant must be filtered or centrifuged.

-

Causality: This is a critical step. Failure to completely separate the solid and liquid phases will lead to an overestimation of solubility.[14] Filtration through a low-binding filter (e.g., PVDF) is common, but one must be cautious of potential compound adsorption to the filter material.

-

-

Quantification: Dilute the clear, saturated solution with a suitable solvent to fall within the linear range of a validated analytical method. Analyze the concentration using a specific and sensitive technique.

-

Self-Validation: Analyze the remaining solid at the end of the experiment (e.g., by DSC or XRPD) to confirm that the compound has not degraded or changed its solid form (polymorph) during the experiment.

Diagram: Quantitative Shake-Flask Solubility Workflow

Caption: The industry-standard workflow for determining equilibrium solubility.

The choice of analytical technique is pivotal for accurate solubility determination.[14]

-

High-Performance Liquid Chromatography (HPLC-UV): This is the most common and reliable method. It offers high specificity, allowing the separation of the parent compound from any impurities or degradants, which prevents the overestimation of solubility.[12] A calibration curve with known concentrations of 5-Cyclohexylthiophene-2-carboxylic acid must be prepared to ensure accurate quantification.

-

UV-Vis Spectroscopy: A faster but less specific method. It is suitable for high-throughput screening if the compound has a strong chromophore and there is no interference from other components in the solution.[14] A calibration curve is also required.

Critical Factors Influencing Solubility

-

pH: For an ionizable compound like a carboxylic acid, pH is arguably the most significant factor affecting aqueous solubility.[4] As the pH of the solution increases above the pKa, the carboxylic acid is deprotonated to the more polar (and thus more water-soluble) carboxylate anion. This relationship is described by the Henderson-Hasselbalch equation.

-

Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature, but this is not universal. It is essential to control temperature precisely during experiments.[13]

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each having a unique solubility. The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form used in the solubility studies.

Conclusion

5-Cyclohexylthiophene-2-carboxylic acid possesses a classic amphipathic structure, leading to low intrinsic aqueous solubility but enhanced solubility in basic media and organic solvents. A systematic approach, beginning with qualitative assessments to understand its general behavior and culminating in the rigorous, industry-standard shake-flask method, is essential for accurate and reliable characterization. Careful control over experimental parameters such as pH and temperature, coupled with specific and validated analytical techniques like HPLC, will yield the trustworthy data required to advance research and development involving this promising compound.

References

- Unknown. (n.d.). Carboxylic Acid Unknowns and Titration.

- Unknown. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Unknown. (n.d.). Carboxylic Acid & Phenol | PDF | Solubility. Scribd.

- Unknown. (2024, November 14). Solubility: Importance, Measurements and Applications. Analytik NEWS.

- Unknown. (n.d.). 1236 SOLUBILITY MEASUREMENTS. ResearchGate.

- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Unknown. (2022, May 31). Compound solubility measurements for early drug discovery. Computational Chemistry.

- Unknown. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

- Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i.

- Unknown. (n.d.). experiment 1 determination of solubility class.

- National Center for Biotechnology Information. (n.d.). 5-Ethylthiophene-2-carboxylic acid. PubChem.

- Unknown. (2025, October 13). The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis.

- Unknown. (n.d.). cyclohexyl carboxylic acid, 98-89-5. The Good Scents Company.

- National Center for Biotechnology Information. (n.d.). 5-Methylthiophene-2-carboxylic acid. PubChem.

- Greece, D. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Research & Reviews: Journal of Medicinal & Organic Chemistry.

- Unknown. (n.d.). 2-Thiophenecarboxylic acid CAS#: 527-72-0. ChemicalBook.

- Unknown. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal.

- Lamberth, C., & Dinges, J. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH.

- Unknown. (2024, June 25). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. MDPI.

- Unknown. (n.d.). Cyclohexanecarboxylic acid 98 98-89-5. Sigma-Aldrich.

- Unknown. (n.d.). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. PMC - NIH.

-

Unknown. (2022, November 30). Selection of solvents based on Hansen solubility parameters for calix[15]arene acetic-acid derivatives as extractants of metal ions. SciSpace. Retrieved from typeset.io

- Unknown. (n.d.). Synthesis of Step iv) Production of 5-hexylthiophene-2-carboxylic acid. PrepChem.com.

- Unknown. (2023, March 9). carboxylic acid solubility + TLC. Reddit.

- Unknown. (n.d.). 5-cyclohexylthiophene-3-carboxylic acid (C11H14O2S). PubChemLite.

- Unknown. (n.d.). 5-[(cyclopropylcarbonyl)amino]thiophene-2-carboxylic acid. Santa Cruz Biotechnology.

- Unknown. (n.d.). solubilities. Archive.org.

Sources

- 1. nbinno.com [nbinno.com]

- 2. farmaciajournal.com [farmaciajournal.com]

- 3. mdpi.com [mdpi.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. rroij.com [rroij.com]

- 6. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]

- 7. PubChemLite - 5-cyclohexylthiophene-3-carboxylic acid (C11H14O2S) [pubchemlite.lcsb.uni.lu]

- 8. www1.udel.edu [www1.udel.edu]

- 9. reddit.com [reddit.com]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. uoalfarahidi.edu.iq [uoalfarahidi.edu.iq]

- 12. researchgate.net [researchgate.net]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. analytik.news [analytik.news]

Discovery of Thiophene-2-Carboxylic Acids and Their Derivatives: A Technical Guide

Executive Summary

Thiophene-2-carboxylic acid (T2CA) and its derivatives represent a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. As a bioisostere of benzoic acid, the T2CA scaffold offers unique electronic and steric properties that often result in improved potency, metabolic stability, and selectivity profiles compared to their phenyl counterparts.

This guide analyzes the discovery, synthesis, and application of T2CA derivatives, moving beyond basic literature reviews to provide actionable synthetic protocols and rigorous structure-activity relationship (SAR) insights.

Chemical Space & Bioisosterism: The Thiophene Advantage

The "Benzene-to-Thiophene" Exchange

The substitution of a phenyl ring with a thiophene ring is a classical strategy in drug design. While both are aromatic, the thiophene ring is electron-rich (π-excessive) compared to benzene.

-

Geometry: The bond angle at the sulfur atom (~92°) creates a geometry distinct from the regular hexagon of benzene (120°), altering the vector orientation of substituents.

-

Lipophilicity: Thiophene is generally more lipophilic than benzene, potentially enhancing blood-brain barrier (BBB) permeability.

-

Metabolism: The sulfur atom can introduce new metabolic "soft spots" (S-oxidation) or block metabolic sites depending on substitution.

Case Study: GluN2B Antagonists

A compelling example of thiophene's bioisosteric utility is found in the optimization of GluN2B-selective NMDA receptor antagonists.[1] Researchers replaced the benzene ring of a benzo[7]annulene scaffold with thiophene to modulate receptor affinity.[1]

Table 1: Bioisosteric Impact on GluN2B Affinity (Ki) Data adapted from Baumeister et al. (2020)[1]

| Compound ID | Scaffold Core | R-Substituent | Ki (nM) [GluN2B] | Fold Improvement |

| Cmd 4 | Benzo[7]annulene | H | 57 | Reference |

| Cmd 7a | Thieno[2,3-b]suberane | OH (benzylic) | 204 | 0.28x (Loss) |

| Cmd 8a | Thieno[2,3-b]suberane | H | 26 | 2.2x (Gain) |

Insight: The removal of the benzylic hydroxyl group in the thiophene series (Cmd 8a) resulted in an 8-fold affinity increase compared to its hydroxylated counterpart (Cmd 7a) and a 2-fold increase over the original benzene scaffold (Cmd 4).[1] This demonstrates that the thiophene core can be more than just a passive replacement; it actively reshapes the ligand-binding landscape.

Synthetic Architectures: From Reagents to Protocols

Synthesizing T2CA derivatives requires choosing between direct functionalization (lithiation) and constructive synthesis (cyclization).

Protocol A: Regioselective Lithiation-Carboxylation

Best for: Late-stage functionalization and introducing the carboxylate group with high precision.

Mechanism: Thiophene protons at the C2 position are the most acidic (pKa ~33). Treatment with a strong base (n-BuLi or LDA) generates 2-lithiothiophene, which traps CO₂ to form the carboxylate.

Step-by-Step Protocol:

-

Setup: Flame-dry a 250 mL Schlenk flask and equip with a magnetic stir bar. Cycle argon/vacuum 3 times.

-

Solvent: Add anhydrous THF (50 mL) and thiophene (10 mmol). Cool to -78°C (dry ice/acetone bath).

-

Lithiation: Dropwise add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) over 15 minutes.

-

Critical Control: Maintain internal temp < -70°C to prevent ring opening or polymerization.

-

-

Incubation: Stir at -78°C for 45 minutes. The solution typically turns yellow/orange.

-

Quenching (Carboxylation): Bubble anhydrous CO₂ gas (passed through a CaCl₂ drying tube) into the solution for 30 minutes. The mixture will become a thick slurry (lithium carboxylate).

-

Workup: Allow to warm to RT. Quench with 1M HCl (pH ~2). Extract with EtOAc (3x). Wash organic phase with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallization from hexanes/EtOAc or column chromatography.

Protocol B: Oxidation of 2-Acetylthiophene

Best for: Large-scale synthesis where lithiation is too hazardous or costly.

Mechanism: The Haloform reaction or stronger oxidants (KMnO₄/NaOCl) convert the acetyl group to a carboxylic acid.

Optimization Note: While classical Haloform (I₂/NaOH) works, modern industrial routes often employ catalytic oxidation using Co/Mn systems or hypochlorite generation in situ to minimize hazardous waste.

Protocol C: Pd-Catalyzed Carbonylation

Best for: Installing the acid moiety on complex, halogenated thiophene scaffolds.

Reaction: R-Thiophene-Br + CO (g) + H₂O ->[Pd(OAc)₂, Phosphine Ligand]-> R-Thiophene-COOH

-

Advantage:[2] Tolerates sensitive functional groups that would not survive n-BuLi.

Figure 1: Strategic decision tree for accessing T2CA scaffolds based on starting material availability and functional group tolerance.

Medicinal Chemistry Applications

Antiviral Agents: HCV NS5B Polymerase Inhibitors

Thiophene-2-carboxylic acids have emerged as potent non-nucleoside inhibitors (NNIs) of the Hepatitis C Virus (HCV) NS5B polymerase. They bind to the "Thumb II" allosteric site, locking the enzyme in an inactive conformation.

Key SAR Findings:

-

Core: The 5-phenyl-thiophene-2-carboxylic acid core is essential.

-

3-Position: Substitution with sulfonamides or amides improves binding interactions.

-

Specificity Domain: A 2,4-difluorophenyl group at the 5-position (Compound 24a) significantly enhances potency compared to unsubstituted phenyls.

Table 2: HCV NS5B Polymerase Inhibition Data Data consolidated from Bioorg.[3] Med. Chem. Lett. (2004) & PMC studies

| Compound | R-Group (3-Pos) | Ar-Group (5-Pos) | IC50 (µM) | Activity Class |

| 11a | Methyl | 3-Methylthiophen-2-yl | 7.5 | Moderate |

| 21a | H | Phenyl | 5.2 | Good |

| 24a | H | 2,4-Difluorophenyl | 2.4 | Potent |

Antibacterial Thiophene-2-Carboxamides

Derivatives of T2CA, particularly carboxamides, exhibit broad-spectrum activity against S. aureus (Gram-positive) and E. coli (Gram-negative).

-

Mechanism: Disruption of bacterial cell membranes and inhibition of essential enzymes (e.g., DNA gyrase B).

-

Lead Optimization: 3-Amino-thiophene-2-carboxamides (e.g., Compound 7b) show superior antioxidant and antibacterial indices compared to their hydroxylated analogs.

Anti-Inflammatory: The Suprofen Example

Suprofen (marketed as an ophthalmic NSAID) is a direct descendant of the T2CA scaffold.

-

Structure: 2-[4-(2-thienylcarbonyl)phenyl]propionic acid.

-

Synthesis: The core linkage is established via Friedel-Crafts acylation of thiophene with p-fluorobenzoyl chloride, followed by elaboration of the propionic acid side chain. This highlights the stability of the thiophene ring under harsh electrophilic substitution conditions.

Visualizing the Mechanism of Action[5]

The following diagram illustrates the allosteric inhibition logic used in HCV drug discovery, showing how the T2CA scaffold disrupts viral replication.

Figure 2: Mechanism of Action for T2CA-derived HCV NS5B Inhibitors. The molecule binds allosterically, inducing a conformational freeze that prevents RNA replication.

References

-

Baumeister, S., et al. (2020).[4][5] "Thiophene bioisosteres of GluN2B selective NMDA receptor antagonists: Synthesis and pharmacological evaluation." Bioorganic & Medicinal Chemistry, 28(2). Link

-

Chan, L., et al. (2004).[3] "Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication.[6][7] Part 1: Sulfonamides."[3][6] Bioorganic & Medicinal Chemistry Letters, 14(3), 793-796.[3] Link

-

BenchChem. (2025). "Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols." Link

-

Organic Syntheses. (1933). "Thiophene-2-carboxylic acid synthesis via oxidation." Organic Syntheses, Coll.[8] Vol. 2, p. 94. Link

-

Beaulieu, P. L., et al. (2004). "Non-nucleoside inhibitors of the hepatitis C virus NS5B polymerase: discovery and preliminary SAR."[3] Bioorganic & Medicinal Chemistry Letters, 14, 119-124.[3] Link

-

MDPI. (2022). "Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbonate Medium." Molecules. Link

Sources

- 1. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. espublisher.com [espublisher.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Ki Summary [bindingdb.org]

- 5. Ki Summary [bindingdb.org]

- 6. Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 2: tertiary amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

Introduction: The Strategic Integration of Alicyclic and Aromatic Moieties

An In-Depth Technical Guide to the Physical Properties of Cyclohexyl-Substituted Thiophenes

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, serves as a cornerstone in the architecture of a vast array of functional organic materials and pharmaceuticals.[1][2][3] Its electron-rich nature and susceptibility to electrophilic substitution make it a versatile scaffold for chemical modification.[2][4] The strategic appendage of various substituents to the thiophene ring allows for the fine-tuning of its electronic, optical, and solid-state properties. Among the myriad of possible substituents, the cyclohexyl group presents a unique case. As a bulky, non-aromatic, and conformationally flexible aliphatic ring, its introduction onto the thiophene core induces significant steric and electronic perturbations. This guide provides a comprehensive exploration of the physical properties of cyclohexyl-substituted thiophenes, offering insights into their synthesis, structure, and potential applications for researchers in materials science and drug development.

Synthesis of Cyclohexyl-Substituted Thiophenes: A General Overview

The synthesis of substituted thiophenes can be broadly approached through two main strategies: the functionalization of a pre-existing thiophene ring or the construction of the thiophene ring from acyclic precursors.[1][2] The Paal-Knorr synthesis, for instance, involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide to form the thiophene ring.[2][4] Another widely used method is the Gewald reaction, which provides access to 2-aminothiophenes through the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.[2][3]

For introducing a cyclohexyl group, one common method involves the use of cyclohexyl-containing starting materials in these classical thiophene syntheses. For example, a β-ketodithioester can be reacted with an α-haloketone and cyclohexyl isocyanide in a multicomponent reaction to yield a substituted thiophene.[4]

Below is a generalized workflow for the synthesis and characterization of a cyclohexyl-substituted thiophene.

Caption: A generalized workflow for the synthesis and characterization of cyclohexyl-substituted thiophenes.

Structural and Conformational Analysis: The Impact of Steric Hindrance

The covalent attachment of a cyclohexyl ring to a thiophene moiety has profound implications for the molecule's three-dimensional structure. The bulky nature of the cyclohexyl group can lead to significant steric hindrance, influencing the planarity of the thiophene ring and the overall molecular conformation.

X-ray crystallography is the definitive technique for elucidating the solid-state structure of these molecules. For instance, the crystal structure of 4-cyclohexyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione reveals specific dihedral angles between the constituent rings.[5] While this example includes an additional triazole ring, it highlights how the cyclohexyl group can dictate the spatial arrangement of adjacent aromatic systems. In poly(3-cyclohexylthiophene), the steric requirements of the cyclohexyl substituent force the thiophene rings out of a coplanar conformation, which in turn reduces the conjugation length.[6]

Table 1: Representative Crystallographic Data for a Cyclohexyl-Substituted Thiophene Derivative

| Parameter | Value | Reference |

| Compound | 4-cyclohexyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | [5] |

| Formula | C12H15N3S2 | [5] |

| Crystal System | Monoclinic | [5] |

| Space Group | P21/n | [5] |

| a (Å) | 5.51310(10) | [5] |

| b (Å) | 15.4525(4) | [5] |

| c (Å) | 15.9261(4) | [5] |

| β (°) | 99.844(2) | [5] |

| Volume (ų) | 1336.79(5) | [5] |

Electronic and Optical Properties: Tuning the Frontier Molecular Orbitals

The electronic properties of thiophene derivatives are of paramount importance for their application in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[7][8] These properties are largely governed by the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The cyclohexyl group, being an electron-donating alkyl substituent, can influence these energy levels.

UV-visible (UV-vis) absorption spectroscopy is a key technique to probe the electronic transitions in these molecules.[9][10] The absorption maxima (λmax) provide information about the energy gap between the HOMO and LUMO. A smaller energy gap generally corresponds to a longer wavelength of absorption. In poly(3-cyclohexylthiophene), the increased steric hindrance leads to a larger band gap compared to its linear alkyl-substituted counterpart.[6]

Cyclic voltammetry (CV) is an electrochemical method used to determine the HOMO and LUMO energy levels.[11] By measuring the oxidation and reduction potentials, one can estimate these crucial electronic parameters.

Caption: A simplified diagram illustrating the HOMO-LUMO energy gap and electronic transitions.

Table 2: Representative Electronic and Optical Data for Thiophene Derivatives

| Compound/Polymer | HOMO (eV) | LUMO (eV) | Band Gap (eV) | λmax (nm) | Reference |

| Poly(3-hexylthiophene) | -4.9 to -5.2 | -2.9 to -3.2 | ~2.0 | ~520-550 | [7] |

| Poly(3-cyclohexylthiophene) | - | - | Larger than P3HT | - | [6] |

| Thieno[3,2-b]thiophene derivative | - | - | - | 350-450 | [9] |

Thermal Properties: Stability Under Thermal Stress

The thermal stability of organic materials is a critical parameter for their processing and long-term device performance. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard techniques to evaluate the thermal properties of cyclohexyl-substituted thiophenes.[9][11]

TGA measures the change in mass of a sample as a function of temperature, providing information about the decomposition temperature (Td). DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about phase transitions such as melting point (Tm) and glass transition temperature (Tg). Generally, the incorporation of bulky, rigid groups like cyclohexyl can enhance the thermal stability of polymers.[6]

Table 3: Representative Thermal Data for Thiophene Derivatives

| Compound/Polymer | Decomposition Temp. (Td, °C) | Melting Point (Tm, °C) | Reference |

| Thieno[3,2-b]thiophene derivative 1 | ~300 | ~250 | [9] |

| Thieno[3,2-b]thiophene derivative 2 | ~350 | ~280 | [9] |

| Poly[3'-(2-ethylhexyl)-2,2',5',2''-terthiophene] | Improved over poly[3-(2-ethylhexyl)thiophene] | - | [6] |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the chemical structure and connectivity of atoms in the molecule.

-

Methodology:

-

Dissolve 5-10 mg of the purified cyclohexyl-substituted thiophene in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire 1H and 13C NMR spectra on a spectrometer (e.g., 400 MHz).[9][12]

-

Process the data (Fourier transform, phase correction, and baseline correction).

-

Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts and coupling constants to assign the signals to specific protons and carbons in the molecule.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Methodology:

-

Prepare the sample as a KBr pellet or a thin film on a salt plate.

-

Place the sample in the FT-IR spectrometer.

-

Identify the characteristic absorption bands corresponding to functional groups such as C-H (aliphatic and aromatic), C=C (aromatic), and C-S bonds.

-

UV-Visible (UV-vis) Absorption Spectroscopy

-

Objective: To determine the electronic absorption properties and estimate the optical band gap.

-

Methodology:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., chloroform, THF).[9]

-

Record the absorption spectrum using a dual-beam UV-vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).

-

The wavelength of maximum absorption (λmax) is determined.

-

The optical band gap can be estimated from the onset of the absorption edge using the Tauc plot method.

-

Cyclic Voltammetry (CV)

-

Objective: To determine the electrochemical properties, including HOMO and LUMO energy levels.

-

Methodology:

-

Prepare a solution of the compound in an appropriate solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

-

Use a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Scan the potential and record the resulting current.

-

Determine the onset oxidation and reduction potentials.

-

Calculate the HOMO and LUMO energy levels relative to the ferrocene/ferrocenium (Fc/Fc+) redox couple, which is often used as an internal standard.[11]

-

Thermogravimetric Analysis (TGA)

-

Objective: To evaluate the thermal stability and decomposition temperature.

-

Methodology:

-

Place a small amount of the sample (5-10 mg) in a TGA pan.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[9]

-

Record the mass of the sample as a function of temperature.

-

The decomposition temperature is typically defined as the temperature at which 5% weight loss occurs.

-

Applications and Future Outlook

The unique combination of an aromatic thiophene core and a bulky, aliphatic cyclohexyl substituent makes these compounds promising candidates for various applications. In medicinal chemistry, the thiophene moiety is a well-established pharmacophore found in numerous FDA-approved drugs.[4] The cyclohexyl group can enhance lipophilicity, which may improve pharmacokinetic properties.

In materials science, the steric hindrance provided by the cyclohexyl group can be exploited to control the solid-state packing of thiophene-based materials, which is crucial for charge transport in organic electronic devices.[6][7] While increased non-planarity can sometimes be detrimental to charge mobility by reducing π-π stacking, it can also enhance solubility, which is beneficial for solution-based processing of organic electronics.[13]

Conclusion

Cyclohexyl-substituted thiophenes represent a fascinating class of organic compounds where the interplay between aromaticity and aliphatic bulkiness gives rise to a unique set of physical properties. The cyclohexyl group significantly influences the molecular conformation, leading to deviations from planarity that in turn affect the electronic, optical, and thermal characteristics. A thorough understanding of these structure-property relationships, gained through a combination of synthesis, spectroscopy, electrochemistry, and thermal analysis, is essential for the rational design of novel cyclohexyl-substituted thiophenes for targeted applications in both drug discovery and advanced materials.

References

- Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). International Journal of Research in Engineering and Science (IJRES).

- Synthesis and Characterization of New Thieno[3,2-b]thiophene Deriv

- Al-Wahaibi, L. H., Blacque, O., Tiekink, E. R. T., & El-Emam, A. A. (2025). Crystal structure of 4-cyclohexyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, C12H15N3S2. Zeitschrift für Kristallographie - New Crystal Structures.

- The Synthesis and Characterization of Thiophene Derivative Polymers. (2012).

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.

- Studies on 3-(2-Ethylhexyl)thiophene Polymers.

- Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. (2021). Analytical Chemistry.

- Synthesis and Characterization of the Novel Thiophene Derivatives. (2019).

- Exploring Thiophene Compounds: Pioneering Applications in Organic Electronics. (2024). Semantic Scholar.

- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.

- Jadhav, R. D., & Bhilare, N. V. (2020). Diverse Thiophenes as Scaffolds in Anti-Cancer Drug Development: A Concise Review.

- APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar.

- Thiophenes. Santa Cruz Biotechnology.

- Thiophene synthesis. Organic Chemistry Portal.

- Theoretical Study on the Structures, Electronic Properties, and Aromaticity of Thiophene Analogues of Anti-Kekulene. (2022). Molecules.

- Keimer, A., & Haut, F.-L. (2025). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis.

- Performance enhancement of air-stable thieno[2,3-b]thiophene organic field-effect transistors via alkyl chain engineering.

- Thiophene-Based Compounds with Potential Anti-Inflamm

- Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Deriv

- Gronowitz, S., et al. (2008). Physical Properties of Thiophene Derivatives.

- Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. (2025).

- Synthesis, Structure, and Photophysical Properties of Platinum Compounds with Thiophene-Derived Cyclohexyl Diimine Ligands. (2023). ACS Omega.

- He, M., & Zhang, F. (2007). Synthesis and structure of alkyl-substituted fused thiophenes containing up to seven rings. The Journal of Organic Chemistry.

- Thermochemical study of 2- and 3-alkyl substituted thiophenes. OUCI.

- Synthesis and Pharmacological Study of Thiophene Deriv

- Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (2023). Engineered Science.

- Thiophene-Based Organic Semiconductors. (2017).

- A series of thiophene-based π-conjugated chromophores: synthesis, photophysical properties and electrochemiluminescence applic

- Explore the Structural and Electronic Properties at the Organic/Organic Interfaces of Thiophene-Based Supramolecular Architectures. (2025). Molecules.

- Ligand Design Enables Introduction of Nonaromatic Arylating Agents in Palladium-Catalyzed C–H Arylation of Arenes. Journal of the American Chemical Society.

- Thiophene/selenophene-based S-shaped double helicenes: regioselective synthesis and structures. (2022). Beilstein Journal of Organic Chemistry.

- Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. CABI Digital Library.

Sources

- 1. journalwjarr.com [journalwjarr.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. ijpp.edwiserinternational.com [ijpp.edwiserinternational.com]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Synthesis and Characterization of Thiophene Derivative Polymers | Scientific.Net [scientific.net]

- 11. Performance enhancement of air-stable thieno[2,3-b]thiophene organic field-effect transistors via alkyl chain engineering - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and structure of alkyl-substituted fused thiophenes containing up to seven rings - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical and Computational Scrutiny of 5-Cyclohexylthiophene-2-carboxylic acid: A Guide for Drug Discovery and Materials Science

Abstract

5-Cyclohexylthiophene-2-carboxylic acid stands as a molecule of significant interest, bridging the gap between the well-documented pharmacological potential of thiophene-based compounds and the conformational intricacies introduced by a cyclohexyl substituent. The inherent properties of this molecule, dictated by its electronic structure and molecular geometry, are pivotal for its application in drug development and materials science. This technical guide outlines a comprehensive theoretical framework for the in-depth characterization of 5-Cyclohexylthiophene-2-carboxylic acid using computational chemistry. We will explore the causality behind the selection of theoretical methods, detail the protocols for a self-validating computational study, and provide a roadmap for interpreting the results to predict the molecule's reactivity, stability, and spectroscopic signatures.

Introduction: The Rationale for a Theoretical Approach

Thiophene derivatives are a cornerstone in medicinal chemistry and materials science, with applications ranging from anticancer agents to organic semiconductors.[1] The introduction of a cyclohexyl group to the thiophene ring in 5-Cyclohexylthiophene-2-carboxylic acid introduces a flexible, non-aromatic moiety that can significantly influence the molecule's conformation, lipophilicity, and ultimately, its biological activity and material properties. A purely experimental approach to characterizing this molecule can be both time-consuming and resource-intensive. Theoretical studies, primarily leveraging Density Functional Theory (DFT), offer a powerful and cost-effective alternative to predict and understand the fundamental physicochemical properties of this molecule at the atomic level.[2]

This guide will provide a detailed protocol for a comprehensive theoretical investigation of 5-Cyclohexylthiophene-2-carboxylic acid, enabling researchers to gain a priori knowledge of its molecular structure, electronic properties, and spectroscopic characteristics.

Molecular Modeling and Geometry Optimization: The Foundation of a Theoretical Study

The first and most critical step in any theoretical analysis is the determination of the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a computational process that seeks the minimum energy conformation of the molecule.

Theoretical Framework: Density Functional Theory (DFT)

For a molecule of this size and complexity, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy.[3] Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust and widely used method for studying organic molecules, as it incorporates both Hartree-Fock exchange and DFT exchange-correlation functionals.[2]

Choice of Basis Set

The basis set is a set of mathematical functions used to describe the atomic orbitals. A judicious choice of basis set is crucial for obtaining reliable results. For 5-Cyclohexylthiophene-2-carboxylic acid, which contains hydrogen, carbon, oxygen, and sulfur atoms, the 6-311G(d,p) basis set is recommended.[3] This basis set provides a good description of the electron distribution and is flexible enough to account for polarization effects, which are important for molecules with heteroatoms and polar bonds.

Experimental Protocol: Geometry Optimization

-

Initial Structure Generation: A 2D sketch of 5-Cyclohexylthiophene-2-carboxylic acid is created using a molecular editor and converted to a 3D structure.

-

Conformational Search: Due to the flexibility of the cyclohexyl ring and the rotatable bond connecting it to the thiophene ring, a conformational search is necessary to identify the global minimum energy structure.

-

DFT Geometry Optimization: The lowest energy conformer is then subjected to a full geometry optimization using the B3LYP/6-311G(d,p) level of theory. This calculation will yield the optimized bond lengths, bond angles, and dihedral angles of the molecule.

-

Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a stable conformer.[4]

Electronic Properties Analysis: Unveiling Reactivity and Stability

Once the optimized geometry is obtained, a wealth of information about the molecule's electronic properties can be extracted. These properties are key to understanding its reactivity, stability, and potential for intermolecular interactions.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.[5] A smaller energy gap suggests a more reactive molecule.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 5-Cyclohexylthiophene-2-carboxylic acid, the MEP map would likely show a negative potential (red/yellow) around the carboxylic acid group, indicating a region susceptible to electrophilic attack, and a positive potential (blue) around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within the molecule. It can be used to quantify the delocalization of electrons and to identify important intramolecular interactions, such as hyperconjugation, which contribute to the molecule's stability.[5]

Vibrational Frequency Analysis: Predicting the Infrared Spectrum

Theoretical vibrational frequency calculations can predict the infrared (IR) spectrum of a molecule. This is an invaluable tool for identifying the presence of specific functional groups and for confirming the identity of a synthesized compound.

Computational Protocol

The vibrational frequencies are obtained from the frequency calculation performed after the geometry optimization. The calculated frequencies are typically scaled by an empirical factor (around 0.96 for B3LYP/6-311G(d,p)) to account for anharmonicity and other systematic errors in the theoretical model.[5]

Interpretation of the Vibrational Spectrum

The predicted IR spectrum can be analyzed to identify characteristic vibrational modes. For 5-Cyclohexylthiophene-2-carboxylic acid, key vibrational modes would include:

-

O-H stretch: A broad peak around 3000-3300 cm⁻¹ from the carboxylic acid.

-

C=O stretch: A strong, sharp peak around 1700-1750 cm⁻¹ from the carbonyl group.

-

C-H stretches: Peaks around 2850-3000 cm⁻¹ from the cyclohexyl and thiophene rings.

-

Thiophene ring vibrations: Characteristic peaks in the fingerprint region (below 1500 cm⁻¹).

NMR and UV-Vis Spectra Simulation: Connecting Theory to Experimental Data

Computational chemistry can also predict the Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra of a molecule. These predictions are essential for structural elucidation and for understanding the electronic transitions within the molecule.

NMR Chemical Shift Calculation

The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. The calculated shifts are then referenced to a standard (e.g., tetramethylsilane) to allow for direct comparison with experimental data. The predicted ¹H and ¹³C NMR spectra would provide valuable information about the chemical environment of each atom in 5-Cyclohexylthiophene-2-carboxylic acid.

UV-Vis Spectrum Simulation

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating UV-Vis spectra.[6] This calculation provides information about the electronic transitions between molecular orbitals, including the excitation energies and oscillator strengths. The predicted UV-Vis spectrum can help to understand the molecule's color and its potential applications in optical materials.

Data Presentation and Visualization

To effectively communicate the results of this theoretical study, the quantitative data should be summarized in a clear and concise manner.

Table 1: Calculated Geometric Parameters for 5-Cyclohexylthiophene-2-carboxylic acid

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | Value | ||

| C-O | Value | ||

| O-H | Value | ||

| C-S (thiophene) | Value | ||

| C-C (thiophene-cyclohexyl) | Value | ||

| C-C-O (carboxyl) | Value | ||

| C-S-C (thiophene) | Value | ||

| C-C-C-C (cyclohexyl) |

Note: The values in this table are placeholders and would be populated with the results from the DFT calculations.

Table 2: Calculated Electronic Properties of 5-Cyclohexylthiophene-2-carboxylic acid

| Property | Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

Note: The values in this table are placeholders and would be populated with the results from the DFT calculations.

Visualizing Computational Workflows and Molecular Properties

Diagrams are essential for illustrating the logical flow of the theoretical study and for visualizing the calculated molecular properties.

Caption: Computational workflow for the theoretical study.

Caption: Relationship between HOMO, LUMO, and chemical reactivity.

Conclusion

This technical guide has outlined a comprehensive and robust theoretical framework for the detailed characterization of 5-Cyclohexylthiophene-2-carboxylic acid. By employing Density Functional Theory, researchers can gain profound insights into the molecule's structural, electronic, and spectroscopic properties. This knowledge is invaluable for guiding synthetic efforts, predicting reactivity, and ultimately, accelerating the development of new pharmaceuticals and materials based on this promising molecular scaffold. The protocols described herein provide a self-validating system for obtaining reliable and predictive theoretical data, empowering researchers to make informed decisions in their drug discovery and materials science endeavors.

References

-

Neacsu, A., Badiceanu, C., Stoicescu, C., & Chihaia, V. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Chem. Proc., 16(1), 27. [Link]

-

Verma, S., Singh, A. K., & Singh, R. (2022). Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives. AIP Conference Proceedings, 2444(1), 020002. [Link]

-

Abdel-Wahab, B. F., Mohamed, H. A., & Fathy, S. M. (2024). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. RSC Advances, 14(8), 5433-5452. [Link]

-

Balachandran, V., & Murugan, M. (2015). Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid". Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 142, 233–244. [Link]

-

Mary, Y. S., & Balachandran, V. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 6(4), 1-11. [Link]

-

Al-Yasari, R. K. (2017). Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences, 10(1), 305-310. [Link]

-

Neacsu, A., Badiceanu, C., Stoicescu, C., & Chihaia, V. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. ResearchGate. [Link]

-

Lapa, R., et al. (2024). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Ali, M., et al. (2021). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. Molecules, 26(4), 1145. [Link]

Sources

- 1. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. iosrjournals.org [iosrjournals.org]

- 6. Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid" - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Cyclohexylthiophene-2-carboxylic acid: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 5-Cyclohexylthiophene-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. Intended for researchers, scientists, and drug development professionals, this document details the synthetic pathways, physicochemical properties, spectroscopic characterization, and potential applications of this compound, with a focus on providing practical, field-proven insights.

Introduction

5-Cyclohexylthiophene-2-carboxylic acid belongs to the class of thiophene-2-carboxylic acids, which are known for their diverse biological activities and utility as synthetic intermediates. The incorporation of a cyclohexyl group at the 5-position of the thiophene ring imparts specific steric and electronic properties to the molecule, influencing its reactivity, solubility, and biological interactions. Thiophene-containing compounds are of significant interest in drug discovery, with many approved drugs and clinical candidates featuring this scaffold. The benzene ring in a biologically active compound can often be replaced by a thiophene ring without a loss of activity, a strategy known as bioisosterism. This makes thiophene derivatives, including 5-Cyclohexylthiophene-2-carboxylic acid, attractive for the development of novel therapeutics.

Synthesis of 5-Cyclohexylthiophene-2-carboxylic acid

The synthesis of 5-Cyclohexylthiophene-2-carboxylic acid is a multi-step process that begins with the introduction of the cyclohexyl moiety onto the thiophene ring, followed by the installation and subsequent oxidation of a formyl group to the carboxylic acid. The overall synthetic strategy is outlined below.

Caption: Overall synthetic workflow for 5-Cyclohexylthiophene-2-carboxylic acid.

Step 1: Synthesis of 2-Cyclohexylthiophene

The initial step involves the Friedel-Crafts alkylation of thiophene with cyclohexene. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid or a strong protic acid. While various catalysts can be employed, the use of a milder Lewis acid like stannic chloride (SnCl₄) is often preferred over stronger ones like aluminum chloride (AlCl₃) to minimize polymerization of the thiophene ring.[1]

Experimental Protocol: Friedel-Crafts Alkylation of Thiophene

-

To a stirred solution of thiophene (1 equivalent) in a suitable solvent such as dichloromethane or benzene, add the Lewis acid catalyst (e.g., SnCl₄, 1.1 equivalents) at 0 °C under an inert atmosphere.

-

Slowly add cyclohexene (1 equivalent) to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by carefully adding water and then a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to afford 2-cyclohexylthiophene.

Step 2: Synthesis of 5-Cyclohexylthiophene-2-carbaldehyde

The second step is the formylation of 2-cyclohexylthiophene at the 5-position using the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto the electron-rich thiophene ring.

Experimental Protocol: Vilsmeier-Haack Formylation

-

In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, place N,N-dimethylformamide (DMF, 2 equivalents) and cool to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) to the DMF, keeping the temperature below 10 °C.

-

Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Add 2-cyclohexylthiophene (1 equivalent) dropwise to the Vilsmeier reagent at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 2-3 hours.

-

After cooling to room temperature, pour the reaction mixture into crushed ice and neutralize with a saturated aqueous solution of sodium acetate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure and purify the resulting crude product by column chromatography on silica gel to yield 5-cyclohexylthiophene-2-carbaldehyde.

Step 3: Synthesis of 5-Cyclohexylthiophene-2-carboxylic acid

The final step is the oxidation of the aldehyde group of 5-cyclohexylthiophene-2-carbaldehyde to a carboxylic acid. A common and effective method for this transformation is the use of silver (I) oxide in the presence of a base.

Experimental Protocol: Oxidation of the Aldehyde

-

In a round-bottom flask, dissolve 5-cyclohexylthiophene-2-carbaldehyde (1 equivalent) in a mixture of ethanol and water.

-

Add a solution of silver nitrate (AgNO₃, 2.2 equivalents) in water to the aldehyde solution.

-

While stirring vigorously, add a solution of sodium hydroxide (NaOH, 2.2 equivalents) in water dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture for 1.5-2 hours at room temperature.

-

Filter the reaction mixture to remove the precipitated silver metal.

-

Acidify the filtrate with 6N hydrochloric acid (HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-Cyclohexylthiophene-2-carboxylic acid.

Physicochemical and Spectroscopic Properties

Table 1: Estimated Physicochemical Properties

| Property | Estimated Value | Justification/Comparison |

| Molecular Formula | C₁₁H₁₄O₂S | - |

| Molecular Weight | 210.29 g/mol | - |

| Melting Point | > 100 °C | The melting point is expected to be higher than that of 5-ethylthiophene-2-carboxylic acid (69 °C) due to the larger, more rigid cyclohexyl group leading to better crystal packing. |

| Boiling Point | > 300 °C | The boiling point is expected to be significantly higher than that of cyclohexanecarboxylic acid (232-233 °C) due to the larger molecular weight and aromatic nature of the thiophene ring. |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and DMSO. | Carboxylic acids with longer alkyl chains have reduced water solubility.[2] The presence of the cyclohexyl group will decrease water solubility compared to shorter-chain analogs. |

| pKa | ~4-5 | The pKa is expected to be in the typical range for carboxylic acids. The electron-donating nature of the cyclohexyl group may slightly increase the pKa compared to unsubstituted thiophene-2-carboxylic acid. |

Spectroscopic Characterization

The structural elucidation of 5-Cyclohexylthiophene-2-carboxylic acid can be achieved through a combination of spectroscopic techniques. The expected characteristic signals are detailed below.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - A broad singlet for the carboxylic acid proton (COOH) in the downfield region (δ 10-13 ppm).- Two doublets for the thiophene ring protons (H3 and H4) in the aromatic region (δ 7-8 ppm).- A multiplet for the methine proton of the cyclohexyl group attached to the thiophene ring (δ ~3 ppm).- A series of multiplets for the methylene protons of the cyclohexyl group (δ 1-2 ppm). |

| ¹³C NMR | - A signal for the carboxylic carbon (C=O) in the downfield region (δ 160-180 ppm).[3]- Signals for the carbon atoms of the thiophene ring (δ 120-150 ppm).- Signals for the carbon atoms of the cyclohexyl group (δ 25-45 ppm). |

| IR Spectroscopy | - A broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹.[3]- A strong C=O stretching band for the carbonyl group around 1680-1710 cm⁻¹.[3]- C-H stretching bands for the cyclohexyl and thiophene groups below 3000 cm⁻¹ and around 3100 cm⁻¹ respectively.- C=C stretching bands for the thiophene ring around 1400-1600 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.- Fragmentation patterns characteristic of carboxylic acids, such as the loss of -OH (M-17) and -COOH (M-45).[3] |

Applications in Drug Development and Materials Science

Thiophene-2-carboxylic acid derivatives are a well-established class of compounds with a broad spectrum of biological activities. The introduction of a cyclohexyl group can enhance lipophilicity and modulate the interaction with biological targets.

Medicinal Chemistry

-